2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine
Overview
Description
“2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine” is a chiral ligand that is used in enantioselective catalysis . It forms bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .
Synthesis Analysis
The synthesis of this compound involves complex organic reactions . The desired product has been characterized using various techniques such as NMR and IR spectroscopy .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . The presence of the indeno[1,2-d]oxazol rings and the pyridine ring contribute to its unique properties .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can act as a ligand for Copper catalyzed enantioselective addition of terminal alkynes to imines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 393.44 , and it appears as a solid . Its optical activity is [α]20/D -375°, c = 1 in dichloromethane (typical) , and it has a melting point of 276-281 °C .
Scientific Research Applications
Catalytic Applications
- Complexes containing this compound have been examined as catalyst precursors in the catalytic phospho-transfer reaction. These complexes tend to favor hydrolysis of diorgano-H-phosphonates to monoorgano-H-phosphonic acids rather than nucleophilic addition to a carbonyl substrate (Jiang et al., 2001).
Synthesis and Structural Analysis
- The compound has been used in the synthesis of chiral bisoxazoline ligands, involving detailed procedural steps and characterizations (Hofstra et al., 2020).
Complex Formation and Fluorescence
- Iron(II) complexes with tridentate indazolylpyridine ligands, which are analogues of this compound, show interesting properties like spin-crossover hysteresis and ligand-based fluorescence, indicating potential applications in material sciences (Santoro et al., 2015).
Ethylene Polymerization
- Chromium(III) complexes with terdentate ligands including this compound have been studied for their behavior in ethylene polymerization, showcasing the potential for industrial applications (Hurtado et al., 2009).
Enhancement of Luminescence
- The compound's derivatives have been used in the synthesis of ruthenium complexes, significantly enhancing emission lifetimes, which is valuable in photophysical studies and potential technological applications (Duati et al., 2003).
Chemosensor Applications
- 2,6-Bis(2-benzimidazolyl)pyridine, a related compound, has been employed as a chemosensor for the detection of fluoride ions, indicating potential applications in environmental monitoring and analytical chemistry (Chetia & Iyer, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3aS,8bR)-2-[6-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-3-8-16-14(6-1)12-20-22(16)27-24(29-20)18-10-5-11-19(26-18)25-28-23-17-9-4-2-7-15(17)13-21(23)30-25/h1-11,20-23H,12-13H2/t20-,21-,22+,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSJUFJXCHHRHW-MYDTUXCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=NC6C(O5)CC7=CC=CC=C67 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479118 | |
Record name | (3aR,8aS)-in-pybox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine | |
CAS RN |
357209-32-6 | |
Record name | (3aR,8aS)-in-pybox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Bis[(3aR,8aS)-(+)-8H-indeno[1,2-d]oxazolin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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